Ethyl (1r,3s,4s)-3-fluoro-4-hydroxycyclohexane-1-carboxylate
Overview
Description
This compound is also known by its IUPAC name, Ethyl (1R,3S,4S)-3-hydroxy-4- ( { [ (2-methyl-2-propanyl)oxy]carbonyl}amino)cyclohexanecarboxylate . It has a molecular formula of C14H25NO5 .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclohexane ring with hydroxy, amino, and carboxylate functional groups .Physical and Chemical Properties Analysis
This compound has an average mass of 287.352 Da and a monoisotopic mass of 287.173279 Da . More detailed physical and chemical properties were not available in the sources I found .Scientific Research Applications
Synthesis and Application in Attractants
Ethyl (1R,2R,5R)-5-iodo-2-methylcyclohexane-1-carboxylate, a related compound, has been shown to be a potent attractant for the Mediterranean fruit fly. Its stereoselective synthesis involved key steps like asymmetric Diels–Alder reaction and iodolactonization (Raw & Jang, 2000).
Role in Synthesis of Fluoren-9-ones
Another similar compound, ethyl cyclohexene-1-carboxylate, reacts with aromatic substrates to produce fluoren-9-ones, valuable in various chemical applications (Ramana & Potnis, 1993).
Importance in Medicinal Chemistry
Ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate was synthesized for the first time, proving its potential in medicinal chemistry. Its structure was confirmed by X-ray analysis, highlighting its significance in the development of novel chemical entities (Kurbanova et al., 2019).
Application in Total Synthesis
Ethyl (1R,2S)-5,5-ethylenedioxy-2-hydroxycyclohexane-carboxylate, another similar molecule, was used in the efficient total synthesis of (+)-sporogen-AO 1, showcasing its utility in complex organic synthesis (Kitahara, Kurata, & Mori, 1988).
Utilization in Crystal Structure Analysis
Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was characterized through various analytical techniques, including X-ray diffraction, demonstrating its importance in structural analysis and material science (Sapnakumari et al., 2014).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
ethyl (1R,3S,4S)-3-fluoro-4-hydroxycyclohexane-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h6-8,11H,2-5H2,1H3/t6-,7+,8+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJBXIBMCBUPIT-CSMHCCOUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(C(C1)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@@H]([C@H](C1)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.